molecular formula C14H10ClFN2O2 B11991159 (2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine

(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine

Cat. No.: B11991159
M. Wt: 292.69 g/mol
InChI Key: FLKBLMCFAWBRKD-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine is an organic compound with the molecular formula C14H10ClFN2O2. This compound is characterized by the presence of a benzylidene group linked to a phenylamine moiety, with substituents including chlorine, nitro, and fluoro groups. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine typically involves a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3-fluoro-4-methylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), thiols (R-SH), in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro and chloro substituents can enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-nitro-benzylidene)-(2-methyl-5-nitro-phenyl)-amine
  • (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine
  • (4-Chloro-3-nitro-benzylidene)-(2-methyl-5-nitro-phenyl)-amine

Uniqueness

(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine is unique due to the presence of both fluoro and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzylidene and phenylamine moieties provides a distinct chemical profile that can be exploited in various research applications.

Properties

Molecular Formula

C14H10ClFN2O2

Molecular Weight

292.69 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-(3-fluoro-4-methylphenyl)methanimine

InChI

InChI=1S/C14H10ClFN2O2/c1-9-2-3-11(7-14(9)16)17-8-10-6-12(18(19)20)4-5-13(10)15/h2-8H,1H3

InChI Key

FLKBLMCFAWBRKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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